molecular formula C13H14F2N2O2S B12236354 N-[(1,4-dioxan-2-yl)methyl]-4,6-difluoro-N-methyl-1,3-benzothiazol-2-amine

N-[(1,4-dioxan-2-yl)methyl]-4,6-difluoro-N-methyl-1,3-benzothiazol-2-amine

Cat. No.: B12236354
M. Wt: 300.33 g/mol
InChI Key: AVZRQLXLFIJKFY-UHFFFAOYSA-N
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Description

N-[(1,4-dioxan-2-yl)methyl]-4,6-difluoro-N-methyl-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dioxan-2-yl)methyl]-4,6-difluoro-N-methyl-1,3-benzothiazol-2-amine typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Dioxane Ring: The dioxane ring is introduced by reacting the benzothiazole intermediate with a dioxane derivative, such as 1,4-dioxane-2-methanol, under basic conditions.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the nitrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and amides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[(1,4-dioxan-2-yl)methyl]-4,6-difluoro-N-methyl-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-4,6-difluoro-N-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The presence of fluorine atoms enhances its binding affinity and selectivity, while the dioxane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,4-dioxan-2-yl)methyl]benzamide
  • N-[(1,4-dioxan-2-yl)methyl]ethanamine
  • N-[(5-{[diethyl(methyl)ammonio]methyl}-1,4-dioxan-2-yl)methyl]-N-ethyl-N-methylethanaminium diiodide

Uniqueness

N-[(1,4-dioxan-2-yl)methyl]-4,6-difluoro-N-methyl-1,3-benzothiazol-2-amine is unique due to the combination of a benzothiazole core, fluorine atoms, and a dioxane ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14F2N2O2S

Molecular Weight

300.33 g/mol

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-4,6-difluoro-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H14F2N2O2S/c1-17(6-9-7-18-2-3-19-9)13-16-12-10(15)4-8(14)5-11(12)20-13/h4-5,9H,2-3,6-7H2,1H3

InChI Key

AVZRQLXLFIJKFY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)C2=NC3=C(C=C(C=C3S2)F)F

Origin of Product

United States

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